6-(Trifluoromethyl)nicotinamide
Description
Contextualization of Nicotinamide (B372718) Derivatives in Contemporary Research
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical component in a vast array of biological processes, including energy metabolism, DNA repair, and cellular signaling. frontiersin.org The central role of nicotinamide has spurred extensive research into its derivatives, with scientists exploring how modifications to its structure can modulate its biological activity and therapeutic potential. These derivatives are investigated for their roles in diverse fields, including the management of skin conditions, neurodegenerative diseases, and as adjuncts in cancer therapy. mdpi.comalzheimersnewstoday.com
Significance of Trifluoromethylation in Medicinal Chemistry and Agrochemicals
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in both medicinal chemistry and the development of agrochemicals. nih.gov This is due to the unique properties conferred by the trifluoromethyl group, which include high electronegativity, metabolic stability, and lipophilicity. google.com These characteristics can significantly enhance a molecule's pharmacokinetic profile, improving its absorption, distribution, metabolism, and excretion (ADME) properties. The strong carbon-fluorine bond contributes to increased metabolic stability, while the lipophilicity can improve membrane permeability. In agrochemicals, trifluoromethylated compounds have demonstrated potent herbicidal and insecticidal activities. nih.gov
Historical Overview of 6-(Trifluoromethyl)nicotinamide Research
The specific research history of this compound is intertwined with the broader advancements in organofluorine chemistry and the growing understanding of nicotinamide's biological significance. The initial synthesis and investigation of trifluoromethyl-substituted pyridines, the core structure of this compound, were driven by the quest for novel bioactive molecules in the pharmaceutical and agrochemical sectors. Early research into trifluoromethylpyridines laid the groundwork for the development of a variety of derivatives, including this compound, with a focus on harnessing the advantageous properties of the trifluoromethyl group to create potent and selective biologically active agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJKWNZUSPCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380555 | |
| Record name | 6-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-35-1 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 6 Trifluoromethyl Nicotinamide and Its Derivatives
Established Synthetic Routes for 6-(Trifluoromethyl)nicotinic Acid as a Precursor
The efficient synthesis of 6-(trifluoromethyl)nicotinic acid is paramount for the subsequent production of 6-(trifluoromethyl)nicotinamide. Two primary strategies have emerged as effective routes to this essential precursor: palladium-catalyzed reductive dehalogenation and multi-step synthesis utilizing trifluoromethylated building blocks.
Palladium-Catalyzed Reductive Chlorination Pathways
A prominent method for the synthesis of 6-(trifluoromethyl)nicotinic acid involves the palladium-catalyzed reductive dechlorination of 2-chloro-6-(trifluoromethyl)nicotinic acid. chemicalbook.com This approach offers a direct conversion to the desired product.
In a typical procedure, 2-chloro-6-(trifluoromethyl)nicotinic acid is dissolved in a suitable solvent such as methanol. chemicalbook.com Triethylamine (B128534) is added as a base, and the reaction is carried out under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com The reaction proceeds at room temperature, and upon completion, the catalyst is filtered off, and the product is isolated by acidification and crystallization. chemicalbook.com This method has been reported to provide the target 6-(trifluoromethyl)nicotinic acid in good yields. chemicalbook.com
Table 1: Palladium-Catalyzed Reductive Dechlorination of 2-Chloro-6-(trifluoromethyl)nicotinic Acid
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | 5% Pd/C, H₂, Triethylamine, Methanol, Room Temperature | 6-(Trifluoromethyl)nicotinic acid | 90.4% (crude) | chemicalbook.com |
Multi-step Organic Synthesis with Trifluoromethylated Building Blocks
An alternative and versatile approach to 6-(trifluoromethyl)nicotinic acid involves a multi-step synthesis that commences with readily available trifluoromethylated building blocks. A key synthon in this strategy is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. chemicalbook.comnih.gov
This pathway typically begins with the reaction of methyl 3-aminoacrylate with sodium methoxide, followed by the addition of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. chemicalbook.com The resulting intermediate undergoes cyclization upon heating under reflux to form the pyridine (B92270) ring. chemicalbook.com Subsequent hydrolysis of the ester and nitrile functionalities, often under acidic conditions, yields the desired 6-(trifluoromethyl)nicotinic acid. mdpi.com This method allows for the construction of the substituted pyridine core with the trifluoromethyl group strategically positioned.
Derivatization Strategies for Amide Formation of this compound
Once 6-(trifluoromethyl)nicotinic acid is obtained, the formation of the amide bond is a critical step in the synthesis of this compound and its derivatives. Various coupling reagents and reaction conditions are employed to achieve this transformation, allowing for the introduction of a wide range of substituents on the amide nitrogen.
Amidation Reactions with Various Amines and Substituted Anilines
A widely used and efficient method for the synthesis of this compound derivatives is the coupling of 6-(trifluoromethyl)nicotinic acid with a diverse array of primary and secondary amines, as well as substituted anilines. This is typically achieved using standard peptide coupling reagents. mdpi.com
A common procedure involves the activation of the carboxylic acid with a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com The reaction is generally carried out in an anhydrous aprotic solvent, such as acetonitrile, at room temperature. mdpi.com The desired amine or aniline (B41778) is then added to the activated acid, leading to the formation of the corresponding amide. mdpi.com This method has been successfully applied to synthesize a broad spectrum of this compound derivatives with yields ranging from moderate to excellent. mdpi.com
Table 2: Synthesis of this compound Derivatives via Amidation
| Amine/Aniline | Coupling Reagents | Product | Yield | Reference |
| Hydroxylamine | EDCI, HOBt | N-Hydroxy-6-(trifluoromethyl)nicotinamide | 61% | mdpi.com |
| Ethyl 2-aminoacetate | EDCI, HOBt | Ethyl 2-(6-(trifluoromethyl)nicotinamido)acetate | 96% | mdpi.com |
| 4-(Methylthio)aniline | EDCI, HOBt | N-(4-(Methylthio)phenyl)-6-(trifluoromethyl)nicotinamide | 64% | mdpi.com |
| 2-Chlorobenzylamine | EDCI, HOBt | N-(2-Chlorobenzyl)-6-(trifluoromethyl)nicotinamide | 93% | mdpi.com |
| 2-Methoxybenzylamine | EDCI, HOBt | N-(2-Methoxybenzyl)-6-(trifluoromethyl)nicotinamide | 53% | mdpi.com |
| 4-Methylbenzylamine | EDCI, HOBt | N-(4-Methylbenzyl)-6-(trifluoromethyl)nicotinamide | 95% | mdpi.com |
Cyanomethylation for Specific Derivatives
A specific and important derivatization is cyanomethylation, which leads to the formation of N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide. nih.gov This derivative is a known active ingredient in certain agrochemicals. nih.gov
The synthesis can be achieved by coupling 6-(trifluoromethyl)nicotinic acid with aminoacetonitrile (B1212223). A one-pot method has been described where 4-(trifluoromethyl)nicotinic acid (a regioisomer of the 6-substituted compound) is reacted with aminoacetonitrile hydrochloride and phosgene (B1210022) in the presence of a base. google.com This suggests that similar methodologies could be applied for the 6-(trifluoromethyl) isomer. The reaction involves the in-situ formation of an acid chloride or a related activated species, which then reacts with the amino group of aminoacetonitrile to form the amide bond.
Incorporation of Heterocyclic Moieties
The introduction of heterocyclic moieties onto the this compound scaffold is a common strategy in medicinal chemistry to explore new chemical space and modulate biological activity. Various heterocyclic amines can be coupled with 6-(trifluoromethyl)nicotinic acid using the standard amidation conditions described previously.
For instance, derivatives bearing a thiophene ring have been synthesized by reacting 6-(trifluoromethyl)nicotinic acid with aminothiophene derivatives. mdpi.com Similarly, piperazine -containing derivatives can be prepared by coupling 6-(trifluoromethyl)nicotinic acid with a substituted piperazine. frontiersin.org
Another important class of derivatives involves the formation of oxadiazoles . While not a direct amidation of the nicotinamide (B372718), the nicotinic acid itself can be a precursor. For example, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide has been synthesized from 2-(trifluoromethyl)nicotinic acid derivatives, highlighting the utility of this scaffold in constructing more complex heterocyclic systems. figshare.com In other instances, nicotinic acid hydrazides, formed from the corresponding esters, can be cyclized with various reagents to form 1,3,4-oxadiazoles. inovatus.es
Synthetic Strategies for this compound and its Analogs
The synthesis of this compound and its derivatives is a focal point of research due to their potential applications in medicinal and materials science. Advanced synthetic methodologies are continuously being developed to enhance efficiency, yield, and stereoselectivity. This article delves into sophisticated synthetic techniques and the crucial role of analytical characterization in these studies.
Biological Activities and Pharmacological Investigations of 6 Trifluoromethyl Nicotinamide Derivatives
Antiviral Activities
The antiviral properties of 6-(Trifluoromethyl)nicotinamide derivatives have been a subject of scientific investigation, with a particular focus on their potential to inhibit key viral enzymes. Research has primarily centered on the human immunodeficiency virus type 1 (HIV-1) and, to a lesser extent, other viruses.
Derivatives built on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have demonstrated notable inhibitory effects against HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. nih.govnih.gov These compounds have been explored as dual inhibitors, targeting both of the enzyme's key functions. nih.gov
A significant number of derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid structure have been shown to inhibit the ribonuclease H (RNase H) function of HIV-1 RT. nih.gov The RNase H activity is essential for degrading the viral RNA strand from the RNA-DNA hybrid formed during reverse transcription. In one study, 34 out of 44 synthesized compounds inhibited the RNase H function with activities in the low micromolar range. nih.govnih.gov
The chemical structure of these derivatives, particularly whether they are esters or amides, influences their inhibitory potency. For instance, the unsubstituted nicotinamide (B372718) derivative 6 was found to be inactive, whereas the oxime derivative 25 was the most potent inhibitor of RNase H in the series, with a half-maximal inhibitory concentration (IC₅₀) of 0.7 µM. nih.gov Monosubstituted aryl amides also showed inhibitory activity in the micromolar range. nih.gov
Table 1: RNase H Inhibitory Activity of Selected this compound Derivatives
| Compound | Description | RNase H IC₅₀ (µM) |
|---|---|---|
| 21 | 3,4-dimethoxyphenyl ester | 14 |
| 25 | Oxime derivative | 0.7 |
| 28-30, 37 | Monosubstituted aryl amides | 5.6 - 20 |
| 6 | Nicotinamide | Inactive |
Certain compounds from this class act as allosteric dual-site inhibitors, meaning they can inhibit both the DNA polymerase and the RNase H functions of HIV-1 RT by binding to a site other than the enzyme's active sites. nih.gov This dual-function inhibition is a promising strategy for developing more effective antiretroviral agents.
Mode of action studies on compound 21 (3,4-dimethoxyphenyl ester) revealed it to be an allosteric dual-site inhibitor. nih.govnih.gov It demonstrated inhibitory activity against both the RNA-dependent DNA polymerase (RDDP) function and the RNase H function, with IC₅₀ values of 16.1 µM and 14 µM, respectively. This suggests that the compound interacts with a region of the enzyme that affects the catalytic activity of both functional domains. nih.gov The binding is thought to occur at a novel allosteric site near the polymerase active site and the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket.
A key advantage of some of these allosteric inhibitors is their ability to remain active against HIV-1 variants that are resistant to commonly used non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs are a major class of anti-HIV drugs that bind to an allosteric pocket in the RT enzyme.
Compound 21 was tested against a panel of RT enzymes carrying single amino acid mutations known to confer resistance to NNRTIs, such as K103N and Y181C. The results showed that this compound could still effectively block the polymerase function of these resistant variants, indicating its potential utility in treating infections with drug-resistant HIV-1 strains. nih.govnih.gov This activity against resistant mutants suggests that its binding site may not be significantly affected by the mutations that cause resistance to other NNRTIs. nih.gov
Table 2: Polymerase Inhibitory Activity of Compound 21 Against Wild-Type and NNRTI-Resistant HIV-1 RT
| HIV-1 RT Variant | Description | RDDP IC₅₀ (µM) |
|---|---|---|
| Wild-Type | Standard enzyme | 16.1 |
| K103N | NNRTI-resistant mutant | - |
| Y181C | NNRTI-resistant mutant | - |
Specific IC₅₀ values for resistant variants were part of the study but not detailed in the provided abstract.
Based on the available scientific literature, there is no specific information regarding the investigation of this compound derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. Research on HCV NS5B inhibitors has largely focused on other chemical scaffolds, such as nucleoside/nucleotide analogues and various classes of non-nucleoside allosteric inhibitors that bind to different sites on the polymerase enzyme.
HIV-1 Reverse Transcriptase Inhibition
Insecticidal and Agrochemical Applications
Beyond pharmacology, derivatives of this compound have been successfully developed for agrochemical use. Specifically, the derivative N-cyanomethyl-4-(trifluoromethyl)nicotinamide is the active ingredient in the insecticide known as Flonicamid. semanticscholar.orgjst.go.jp
Flonicamid is a selective insecticide that targets sucking insect pests. iskweb.co.jpjst.go.jp It acts as a feeding blocker; shortly after ingestion, the insect ceases to feed and ultimately dies of starvation. semanticscholar.orgnih.gov This unique mode of action places it in a distinct class from many other insecticides, making it a valuable tool for resistance management programs. iskweb.co.jpepa.gov It possesses systemic and translaminar properties, meaning it can be absorbed and moved within the plant to protect new growth. jst.go.jp
Efficacy Against Specific Pest Species (e.g., Plutella xylostella, Mythimna separata, aphids)
The efficacy of Flonicamid has been tested against various agricultural pests, with notable selectivity.
Aphids: Flonicamid is highly effective against a broad range of aphid species across various life stages. semanticscholar.orgresearchgate.netjst.go.jp Field studies have demonstrated excellent control of potato aphids, with one study reporting up to 87.17% mortality after treatment. researchgate.net Its rapid inhibition of feeding helps to prevent the transmission of plant viruses that aphids often vector. semanticscholar.orgepa.gov
Plutella xylostella (Diamondback Moth) and Mythimna separata (Armyworm): The available research indicates that Flonicamid is not effective against lepidopteran pests, which include both the diamondback moth (Plutella xylostella) and the armyworm (Mythimna separata). jst.go.jp Its selective mode of action is primarily targeted at sucking insects (Hemiptera), not the chewing larvae of moths and butterflies (Lepidoptera). jst.go.jp
The table below summarizes the efficacy of Flonicamid against the specified pest species.
| Pest Species | Common Name | Order | Efficacy of Flonicamid |
| Aphids (various) | Aphids | Hemiptera | High semanticscholar.orgresearchgate.netjst.go.jpresearchgate.net |
| Plutella xylostella | Diamondback Moth | Lepidoptera | Not Effective jst.go.jp |
| Mythimna separata | Armyworm | Lepidoptera | Not Effective jst.go.jp |
Mode of Action as Chordotonal Organ Modulators
Derivatives of this compound have been identified as potent modulators of insect chordotonal organs. These organs are critical mechanoreceptors that govern an insect's sense of hearing, gravity, balance, proprioception, and coordination. irac-online.orgmorressier.com The primary mode of action involves the disruption of these senses, leading to disorientation and cessation of feeding, which ultimately results in starvation. morressier.com
The insecticide flonicamid serves as a pro-insecticide, which is metabolized in insects into its active form, 4-trifluoromethylnicotinamide (TFNA-AM). nih.govresearchgate.net This metabolite, a derivative of this compound, is a potent chordotonal organ modulator. nih.gov Research has shown that TFNA-AM's effects are functionally indistinguishable from other chordotonal organ-targeting insecticides like pymetrozine and afidopyropen. nih.govresearchgate.net
The molecular target for TFNA-AM has been identified as the enzyme nicotinamidase (Naam). nih.gov This enzyme is expressed in the chordotonal neurons of insects. nih.gov By inhibiting Naam, TFNA-AM causes the accumulation of the enzyme's natural substrate, nicotinamide (NAM). nih.gov This buildup of endogenous NAM leads to the overstimulation and disruption of the Nan-Iav TRPV (Transient Receptor Potential Vanilloid) channel complexes. irac-online.orgmorressier.comnih.gov These channels are essential for the proper function of the chordotonal organs. irac-online.orgmorressier.com While the symptoms are similar to direct TRPV channel agonists, evidence suggests that TFNA-AM does not act directly on the TRPV channels themselves but rather acts upstream in the pathway that triggers their activation. nih.govresearchgate.net This unique mode of action makes it a valuable tool in agriculture.
Table 1: Research Findings on Chordotonal Organ Modulation
| Compound/Metabolite | Target Insect(s) | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Flonicamid | Aphids, Whiteflies, Thrips | Causes hindleg extension in locusts; abolishes negative gravitaxis in fruit flies. nih.gov | Pro-insecticide for TFNA-AM. nih.gov |
| 4-trifluoromethylnicotinamide (TFNA-AM) | Locusts, Fruit Flies | Potently stimulates chordotonal organs; rapidly increases Ca2+ in antennal chordotonal neurons. nih.gov | Inhibits nicotinamidase (Naam), leading to nicotinamide (NAM) accumulation and subsequent overstimulation of Nan-Iav TRPV channels. nih.gov |
Role as Insect Growth Regulators (IGRs)
Insect Growth Regulators (IGRs) are compounds that disrupt the normal growth, development, and maturation of insects. ijcmas.comnih.gov While classic IGRs often interfere with molting hormones or chitin synthesis, compounds that modulate chordotonal organs, such as this compound derivatives, can also be classified under this umbrella due to their profound impact on insect viability and development. nih.govresearchgate.net
The disruption of chordotonal organs by TFNA-AM, the active metabolite of flonicamid, incapacitates insects by destroying their senses of coordination, orientation, and balance. irac-online.orgmorressier.com This sensory disruption directly prevents feeding behaviors. morressier.com Sucking pests affected by these compounds are unable to feed and consequently starve to death. morressier.com This cessation of feeding and subsequent mortality effectively halts the insect's life cycle and prevents it from reaching maturity or reproducing, which is a hallmark of IGR activity. researchgate.net Therefore, by acting as potent feeding blockers through a neurotoxic mechanism, these nicotinamide derivatives function as effective insect growth regulators.
Other Potential Biological Activities
Anti-inflammatory Effects
The core nicotinamide structure has been investigated for its anti-inflammatory properties. Studies have shown that nicotinamide can potently inhibit the production of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNFα). nih.gov This immunomodulatory effect suggests a potential therapeutic use for nicotinamide derivatives in inflammatory diseases. nih.gov
The precise mechanism behind this anti-inflammatory action is a subject of ongoing research. One hypothesis suggested that the effects were due to the inhibition of poly(ADP-ribose)polymerase (PARP), a DNA repair enzyme activated by endotoxins. nih.gov However, one study found that while nicotinamide did inhibit PARP activation, a specific PARP inhibitor failed to suppress the pro-inflammatory cytokines, indicating that PARP inhibition may not be the primary mechanism for the observed cytokine reduction. nih.gov Conversely, another study found that nicotinamide, in synergy with resveratrol, could attenuate inflammation through the activation of PARP1. nih.gov This activation was shown to trigger anti-inflammatory effects, including the induction of the B-cell lymphoma-6 (BCL6) protein, a known corepressor for inflammatory mediators. nih.gov
Antitubercular and Antibacterial Properties
Derivatives of the nicotinamide family have been explored for their potential as antimicrobial agents. Specifically, a series of compounds based on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold were developed and studied as potential dual inhibitors of HIV-1 Reverse Transcriptase (RT). mdpi.com While focused on antiviral activity, the development of novel nicotinamide derivatives highlights the scaffold's utility in creating agents against infectious diseases. mdpi.com
The broader class of nitroimidazoles, which can be synthesized from related starting materials like (6-(Trifluoromethyl)pyridin-3-yl)methanol, has shown significant promise as antitubercular agents. nih.gov These compounds can have a dual mode of action, inhibiting mycolic acid synthesis under aerobic conditions and releasing toxic nitric oxide under hypoxic conditions, making them effective against both drug-susceptible and drug-resistant Mycobacterium tuberculosis. nih.gov Furthermore, various quinazoline derivatives have been reported to possess bactericidal and antitubercular properties, with some showing promising activity against multi-drug resistant strains of M. tuberculosis. nih.gov
Agonism of S1P1 Receptors
Sphingosine 1-phosphate (S1P) receptors, particularly the S1P1 subtype, are a key target in immunology. Agonism of the S1P1 receptor leads to the sequestration of lymphocytes in lymphoid organs, reducing the number of circulating lymphocytes in the blood. nih.gov This mechanism is the basis for the efficacy of drugs like fingolimod in treating autoimmune diseases such as multiple sclerosis. nih.gov The therapeutic goal is often to develop selective S1P1 agonists that avoid activity at the S1P3 receptor, which is associated with cardiovascular side effects like bradycardia. nih.gov Researchers have successfully discovered highly selective S1P1 agonists, such as CYM-5442, that induce lymphopenia without the cardiac effects by binding to a different pocket on the receptor than the natural ligand. nih.gov While various heterocyclic compounds are under investigation for this target, the available research does not establish a direct link between this compound derivatives and S1P1 receptor agonism.
RORγt Inverse Agonism for Autoimmune Diseases
The nuclear receptor retinoic acid-related orphan receptor γt (RORγt) is a critical transcription factor that drives the differentiation of T helper 17 (Th17) cells. researchgate.netnih.gov These cells produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), which are deeply implicated in the pathogenesis of numerous autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. researchgate.netnih.gov Consequently, RORγt has emerged as a high-value therapeutic target, and the development of RORγt inverse agonists is an active area of research. researchgate.netnih.gov
A series of novel 6-(trifluoromethyl)pyridine derivatives were designed and synthesized as potent RORγt inverse agonists. researchgate.net Structure-activity relationship (SAR) studies revealed that the trifluoromethyl (-CF3) group on the pyridine (B92270) ring is crucial for high-potency binding. Molecular docking studies showed that this group forms important interactions with key amino acid residues (Leu324, Leu396, and His479) in the receptor's binding pocket. researchgate.net This research led to the discovery of highly potent compounds.
Table 2: Potency of 6-(Trifluoromethyl)pyridine RORγt Inverse Agonists
| Compound | IC50 (Luciferase Reporter Assay) | Notes |
|---|---|---|
| W14 | 7.5 nM | Showed superior potency compared to the clinical trial compound VTP-43742. researchgate.net |
| VTP-43742 | >7.5 nM | Clinical compound used as a benchmark. researchgate.net |
| TMP778 | 7 nM (FRET assay) | A potent and selective RORγt inhibitor. dcchemicals.com |
| SR2211 | 320 nM | A selective RORγ inverse agonist that inhibits IL-17 production. dcchemicals.com |
The most active compound from the study, W14, demonstrated an IC50 value of 7.5 nM, showing more potent inhibition than the clinical candidate VTP-43742. researchgate.net These inverse agonists function by suppressing the transcriptional activity of RORγt, which in turn blocks the production of IL-17 and inhibits the inflammatory cascade driven by Th17 cells. nih.govdigitellinc.com The success of these 6-(trifluoromethyl)pyridine derivatives makes them promising lead candidates for the development of new treatments for Th17-mediated autoimmune diseases. researchgate.netnih.gov
Succinate Dehydrogenase Inhibition in Fungicides
Derivatives of nicotinamide have been identified as promising candidates for the development of fungicides that target the enzyme succinate dehydrogenase (SDH). SDH, also known as complex II in the mitochondrial respiratory chain, is a crucial enzyme for fungal respiration and energy production. uga.edu Inhibitors of this enzyme (SDHIs) disrupt the electron transport chain, effectively hindering fungal growth and development. uga.edunih.gov The SDHI class of fungicides is the most rapidly expanding group in the agrochemical market, with a broad spectrum of activity against many fungal pathogens. uga.edu
Research into nicotinamide derivatives has shown their potential as SDHIs. nih.gov A study involving the synthesis of thirty-eight such derivatives revealed that many possessed moderate to potent antifungal activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov The fungicidal action of these compounds was confirmed to be via the inhibition of the SDH enzyme. nih.gov Structure-activity relationship (SAR) analyses indicated that substitutions at the meta-position of an aniline (B41778) ring attached to the nicotinamide scaffold were critical for antifungal efficacy. nih.gov
The first broad-spectrum foliar SDHI fungicide was boscalid, a pyridine-carboxamide, which underscores the viability of this chemical class. uga.edu The development of new SDHIs is driven by the need to manage fungal resistance to existing treatments. nih.gov Computational methods like virtual screening are being employed to discover novel SDHI candidates that can overcome resistance in fungi such as Fusarium oxysporum. nih.gov While the parent compound this compound is a key structural motif, further derivatization is crucial for potent SDHI activity. For example, compound 3a-17 , a nicotinamide derivative, showed significant antifungal effects comparable to commercial fungicides. nih.gov
Table 1: Antifungal Activity of Nicotinamide Derivative 3a-17 as an SDHI
| Compound | Target Fungi | IC50 (μM) | Reference Fungicide |
| 3a-17 | Rhizoctonia solani | 15.8 | Boscalid, Carbendazim |
| 3a-17 | Sclerotinia sclerotiorum | 20.3 | Boscalid, Carbendazim |
Data sourced from a study on nicotinamide derivatives as potential succinate dehydrogenase inhibitors. nih.gov
Modulation of Nicotinic Receptors
The this compound scaffold is a key structural feature in compounds designed to modulate nicotinic acetylcholine receptors (nAChRs). smolecule.commdpi.com These receptors are ligand-gated ion channels that play critical roles in neurotransmission. nih.gov Nicotine itself acts as an agonist at these receptors, and chronic exposure can lead to an increase in their expression. nih.gov
A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives were designed and synthesized to act as dual inhibitors of HIV-1 reverse transcriptase. mdpi.com Within this series, several compounds demonstrated the ability to modulate nAChR activity. For instance, the oxime derivative 25 was identified as a potent inhibitor of the RNase H function of HIV-1 RT. mdpi.com Other amide derivatives in the series also showed inhibitory activity in the micromolar range. mdpi.com The development of allosteric modulators, which bind to sites on the receptor distinct from the agonist binding site, is a key area of research for targeting nAChRs. nih.gov These modulators can be positive (PAMs) or negative (NAMs), offering a more nuanced approach to receptor modulation than simple agonists or antagonists. nih.gov
The trifluoromethyl group on the nicotinamide ring is significant for biological activity, and derivatives are being explored for various applications in medicinal and agricultural chemistry. smolecule.com
Table 2: RNase H Inhibitory Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives
| Compound | Description | IC50 (μM) |
| 6 | Nicotinamide derivative | Inactive |
| 25 | Oxime derivative | 0.7 |
| 28-30, 37 | Monosubstituted aryl amides | 5.6 - 20 |
Data sourced from a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com
Neuroprotective Effects (via Nicotinamide Parent Compound)
While direct studies on this compound are specific, the parent compound, nicotinamide (the amide of vitamin B3), has been extensively investigated for its significant neuroprotective properties. researchgate.net Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital cofactor in cellular metabolism, neuronal survival, and DNA repair. wellnessresources.comnih.govjax.org
In models of glaucoma, a neurodegenerative disease characterized by the decline of retinal ganglion cells and their NAD+ levels, nicotinamide administration has shown robust neuroprotective effects. researchgate.netwellnessresources.comjax.org It protects retinal ganglion cells by replenishing NAD+ levels, enhancing mitochondrial function, increasing oxidative phosphorylation, and buffering against metabolic stress. researchgate.netwellnessresources.comjax.org Studies in rodent models demonstrated that nicotinamide prevents optic nerve degeneration and preserves retinal function. researchgate.netresearchgate.net
The neuroprotective mechanisms of nicotinamide also involve reducing oxidative stress and DNA damage. nih.govnih.gov In models of diabetic retinopathy, nicotinamide treatment attenuated the loss of retinal ganglion cells, likely by supporting DNA repair mechanisms. nih.govnih.gov Furthermore, in studies of retinal detachment, the NAD+ precursor nicotinamide mononucleotide (NMN) was shown to reduce photoreceptor cell death, decrease inflammation, and preserve retinal structure by increasing NAD+ levels and activating downstream signaling pathways involving SIRT1. impactaging.comaging-us.comnih.gov These findings highlight the therapeutic potential of boosting NAD+ levels via its precursors as a strategy for treating a range of neurodegenerative conditions. researchgate.net
Table 3: Summary of Neuroprotective Studies on Nicotinamide and NMN
| Compound | Model | Key Findings |
| Nicotinamide | Glaucoma (rodent models) | Protects retinal ganglion cells, prevents metabolic disruption, enhances mitochondrial function. researchgate.netwellnessresources.comjax.org |
| Nicotinamide | Diabetic Retinopathy (rat model) | Reduced oxidative DNA damage, attenuated retinal neurodegeneration, supported DNA repair. nih.govnih.gov |
| Nicotinamide Mononucleotide (NMN) | Retinal Detachment (photoreceptor degeneration model) | Reduced photoreceptor cell death, decreased inflammation, preserved outer nuclear layer thickness, increased NAD+ and SIRT1 levels. impactaging.comaging-us.comnih.gov |
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide. nih.govnih.govfrontiersin.org This pathway is critical for maintaining the NAD+ pool required for the high metabolic activity of proliferating cancer cells, making NAMPT an attractive target for cancer therapy. nih.govnih.gov Inhibition of NAMPT leads to the depletion of cellular NAD+, which in turn disrupts energy metabolism, including glycolysis, and can induce cancer cell death. nih.govnih.gov
A number of potent NAMPT inhibitors have been developed and investigated in preclinical and clinical settings, including compounds like FK866 and CHS828. nih.govfrontiersin.org The development of novel NAMPT inhibitors is an active area of research. medchemexpress.com Notably, compounds incorporating a trifluoromethylphenyl group, structurally related to this compound, have been identified as potent NAMPT inhibitors. nih.gov For example, GNE-618, which contains a trifluoromethylphenyl sulfonyl benzyl group, is a powerful NAMPT inhibitor. nih.gov Another inhibitor, GNE-617, is also a potent and competitive inhibitor of NAMPT. nih.gov
These inhibitors have demonstrated significant anti-tumor efficacy in various cancer models. nih.gov The therapeutic strategy is based on the premise that cancer cells are more dependent on the NAMPT-driven salvage pathway than normal cells. nih.gov Research continues to explore new chemical scaffolds and drug combinations to enhance the efficacy of NAMPT inhibition in cancer treatment. nih.gov
Table 4: Examples of NAMPT Inhibitors and their Activity
| Inhibitor | Description | Biochemical IC50 | Cellular Effects |
| GNE-617 | Potent and competitive NAMPT inhibitor. nih.gov | 5 nM | Depletes NAD and ATP, promotes cell death. nih.gov |
| FK866 | Early, selective NAMPT inhibitor. frontiersin.org | N/A | Inhibits cancer cell growth by depleting NAD+. frontiersin.orgnih.gov |
| OT-82 | Potent NAMPT inhibitor. nih.gov | 2.89 ± 0.47 nM (Hematopoietic tumors) | Induces apoptotic cell death. nih.gov |
| CHS-828 (GMX1778) | Competitive NAMPT inhibitor. medchemexpress.com | < 25 nM | Decreases cellular NAD+ levels, potent anticancer activity. medchemexpress.com |
Structure Activity Relationship Sar and Computational Studies
The Defining Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its incorporation into the nicotinamide (B372718) structure at the 6-position profoundly impacts its biological profile. This is largely attributable to its unique electronic and physical properties.
Electron-Withdrawing Power and Lipophilicity
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. mdpi.comresearchgate.net This strong inductive effect can significantly alter the electron distribution within the nicotinamide ring, influencing its interactions with biological targets. researchgate.net Furthermore, the -CF3 group is notably lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and reach its site of action. mdpi.comnih.gov The introduction of this group often increases a compound's stability and can favorably influence its pharmacokinetic properties. nih.gov In comparison to a methyl group, the trifluoromethyl group is bulkier and possesses a significantly different electronic character, which can be leveraged in drug design to achieve desired biological outcomes. researchgate.net
Bolstering Binding to Biological Targets
The electronic modifications induced by the trifluoromethyl group can lead to enhanced binding affinity for biological targets. researchgate.net Its strong electron-withdrawing nature can facilitate more favorable electrostatic and hydrogen bonding interactions with amino acid residues within a protein's active site. researchgate.net The increased size of the -CF3 group compared to a hydrogen or methyl group can also lead to improved hydrophobic interactions, further strengthening the bond between the molecule and its target. mdpi.com Studies have shown that the substitution of a methyl group with a trifluoromethyl group can increase the biological activity of a compound by at least an order of magnitude in some cases. researchgate.net
The Modulatory Role of Substituents on the Nicotinamide Scaffold
While the trifluoromethyl group provides a crucial foundation, modifications to other parts of the nicotinamide scaffold are instrumental in fine-tuning the compound's activity.
The Impact of Halogens and Other Functionalizations
The introduction of halogen atoms and other functional groups onto the nicotinamide scaffold can significantly influence biological activity. The specific type and position of the halogen can alter the molecule's electronic properties and steric profile, thereby affecting its interaction with target proteins. acs.orgacs.org For instance, in a series of nicotinamide derivatives designed as succinate dehydrogenase inhibitors, the presence and nature of substituents on a diarylamine-modified scaffold were shown to be critical for fungicidal activity. nih.gov
Engineering for Enhanced Potency and Selectivity
Strategic modifications to the nicotinamide scaffold are a primary method for improving a compound's potency and selectivity. By systematically altering substituents, medicinal chemists can optimize interactions with the desired target while minimizing off-target effects. nih.gov For example, in the development of IRAK4 inhibitors, optimization of nicotinamide derivatives led to compounds with improved potency and kinome selectivity. nih.gov Similarly, in the design of histone deacetylase-3 (HDAC3) inhibitors, a series of nicotinamide derivatives were synthesized and tested, with specific substitutions leading to enhanced potency against the target enzyme. rsc.org Computational modeling often plays a crucial role in this process, helping to predict which modifications are most likely to lead to improved biological activity. nih.govbiorxiv.org
Molecular Docking and Computational Screening
Molecular docking and computational screening are pivotal in modern drug discovery, serving as virtual methods to predict how a compound like 6-(Trifluoromethyl)nicotinamide might interact with a biological target. mdpi.complos.org This computer-aided approach models the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. mdpi.com It allows for the rapid screening of large compound libraries to identify potential drug candidates before committing to expensive and time-consuming laboratory synthesis and testing. mdpi.com The process involves predicting the preferred orientation and conformation of the ligand when bound to the receptor's active site and estimating the strength of the interaction. mdpi.com
A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between a compound and its target protein. plos.org This is typically expressed as a docking score or binding energy, often in units of kcal/mol, where a more negative value indicates a stronger and more favorable interaction. mdpi.commdpi.com While specific binding affinity data for this compound from dedicated studies are not publicly available, the principles of prediction can be understood from studies on analogous compounds.
Table 1: Examples of Predicted Binding Affinities for Nicotinamide-Related and Other Inhibitors
| Compound/Class | Target Protein | Predicted Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| JMM-3 | TvG6PD::6PGL | -8.65 | mdpi.com |
| MCC-7 | TvG6PD::6PGL | Not specified, but identified as a top inhibitor | mdpi.com |
| Halogen-Substituted Ligands | 17β-HSD1 | -10.25 to -11.94 | mdpi.com |
| Rosmarinic Acid | SARS-CoV-2 Gamma Variant S-glycoprotein | -9.235 | mdpi.com |
Beyond predicting affinity, molecular docking provides detailed insights into the specific atomic interactions that stabilize the compound within the target's binding site. mdpi.com This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic contacts, or π-stacking interactions with the ligand. nih.gov Understanding these interactions is crucial for explaining a compound's activity and for guiding its chemical modification to improve potency and selectivity.
For nicotinamide-based inhibitors targeting the PARP family of enzymes, specific interactions are known to be critical for effective binding. nih.gov Detailed bioinformatic analyses and modeling have revealed key interactions within the nicotinamide binding site, which would likely be relevant for a derivative like this compound. nih.govnih.gov These crucial interactions often involve:
Hydrogen bonding with the serine residue (Ser904 in PARP-1).
Hydrophobic contact with an alanine residue (Ala898 in PARP-1).
π-π stacking with a tyrosine residue (Tyr907 in PARP-1). nih.gov
Similarly, docking studies of inhibitors targeting the TvG6PD::6PGL enzyme identified a binding pocket where inhibitors JMM-3 and MCC-7 interacted with a common set of four amino acid residues: Ile213, Trp214, Ile384, and Phe406. mdpi.com The JMM-3 inhibitor was further stabilized by a hydrogen bond between its carboxylic acid group and the Lys411 residue of the protein. mdpi.com
Table 2: Key Amino Acid Interactions for Nicotinamide-Based PARP Inhibitors
| Type of Interaction | Key Amino Acid Residue (PARP-1) | Source |
|---|---|---|
| Hydrogen Bond | Ser904 | nih.gov |
| Hydrophobic Contact | Ala898 | nih.gov |
| π-π Stacking | Tyr907 | nih.gov |
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. nih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for activity. nih.gov This model then serves as a 3D query to rapidly screen large databases of virtual compounds, filtering for molecules that match the required structural features. nih.gov
This approach is instrumental in the process of lead optimization, where an initial compound with promising activity (a "lead") is chemically modified to enhance its properties, such as potency and selectivity, while minimizing undesirable effects. nih.govcriver.com Lead optimization services commonly employ a suite of computational and experimental methods, including computer-aided drug design (CADD), ADME/DMPK studies, and mechanism of action research. criver.com Pharmacophore models guide the rational design of new analogues, suggesting where to modify the lead compound's structure to improve its interaction with the target, thereby accelerating the development of a viable drug candidate. nih.govnih.gov
Table 3: Example of Pharmacophore Features
| Pharmacophore Feature | Description | Source |
|---|---|---|
| Hydrogen Bond Donor | A molecular group capable of donating a hydrogen atom to form a hydrogen bond. | nih.gov |
| Hydrogen Bond Acceptor | A molecular group with a localized lone pair of electrons capable of accepting a hydrogen atom in a hydrogen bond. | nih.gov |
| Aromatic Ring | A planar, cyclic, conjugated ring system that can engage in π-stacking interactions. | nih.gov |
| Hydrophobic Feature | A non-polar group that can form favorable interactions with non-polar regions of the target protein. | nih.gov |
Conformational Analysis and Stereochemistry
The structure of this compound consists of a pyridine (B92270) ring substituted with a carboxamide group at position 3 and a trifluoromethyl group at position 6. uni.lunih.gov The molecule is achiral, meaning it is superimposable on its mirror image and does not have stereoisomers (enantiomers or diastereomers). Therefore, its stereochemistry is straightforward.
Computational chemistry provides tools to predict properties related to a molecule's 3D shape and size. One such property is the predicted Collision Cross Section (CCS), which represents the effective area of the ion as it moves through a buffer gas and is related to its conformation in the gas phase. uni.lu
Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |
|---|---|---|---|
| [M+H]⁺ | 191.04268 | 133.8 | uni.lu |
| [M+Na]⁺ | 213.02462 | 142.9 | uni.lu |
| [M-H]⁻ | 189.02812 | 132.3 | uni.lu |
| [M+NH₄]⁺ | 208.06922 | 151.6 | uni.lu |
| [M+K]⁺ | 228.99856 | 140.3 | uni.lu |
Preclinical Studies and Drug Development
In Vitro Efficacy Studies
In vitro studies are the first step in evaluating the biological activity of 6-(trifluoromethyl)nicotinamide, utilizing cell-based and enzyme activity assays to understand its mechanism of action at a molecular and cellular level.
Cell-based assays are critical for assessing the physiological and biochemical effects of a compound on living cells. For a compound like this compound, these assays would typically investigate its impact on cell viability, proliferation, and differentiation. While specific studies on this compound are not extensively documented in publicly available literature, the known activities of its parent compound, nicotinamide (B372718), inform the types of assays that are relevant.
Nicotinamide has been shown to promote cell survival and differentiation in human pluripotent stem cells. nih.gov It can influence these processes by acting as a kinase inhibitor. nih.gov Cell-based assays for this class of compounds often involve:
Cell Viability Assays: To determine the concentration range over which the compound is non-toxic and potentially beneficial.
Reporter Gene Assays: To monitor the activity of specific signaling pathways that may be modulated by the compound. bpsbioscience.com These can be engineered to provide readouts for pathways like NF-κB or cAMP/PKA signaling. bpsbioscience.com
Differentiation Assays: To observe the compound's effect on the maturation of stem cells into specialized cell types.
Immunocytochemistry: To visualize the expression and localization of specific proteins within cells following treatment with the compound.
In the context of cancer research, studies on nicotinamide have utilized human melanoma cell lines (such as A375 and SK-MEL-28) to measure its anti-melanoma activity. nih.govresearchgate.net These assays demonstrated that nicotinamide could reduce cell numbers, induce cell cycle arrest in the G1 phase, and increase cell death and apoptosis. nih.govresearchgate.net
Enzyme activity assays are employed to determine if a compound directly interacts with and modulates the function of specific enzymes. Nicotinamide is a known precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical cofactor for enzymes involved in cellular metabolism and signaling, such as sirtuins and PARPs. nih.gov
Studies on nicotinamide have demonstrated its ability to inhibit certain enzymes. For instance, nicotinamide has been shown to be a potent inhibitor of SIRT2 activity in vitro. nih.govresearchgate.net Furthermore, broader kinase profiling has revealed that at higher concentrations, nicotinamide can inhibit multiple kinases, including ROCK and casein kinase 1 (CK1). nih.gov An in vitro bioluminescent kinase assay confirmed that nicotinamide inhibits CK1α in a dose-dependent manner. nih.gov
For this compound, a similar approach would be taken to identify its enzymatic targets. This would involve screening the compound against a panel of relevant enzymes, particularly those known to be affected by nicotinamide.
| Assay Type | Purpose | Example Findings for Nicotinamide |
| Kinase Profiling (KINOMEscan) | To screen for interactions with a wide range of kinases. | Nicotinamide inhibits multiple kinases, including ROCK2 and CK1δ. nih.gov |
| In Vitro Kinase Assay | To quantify the inhibitory effect on a specific kinase. | Nicotinamide inhibits CK1α in a dose-dependent manner. nih.gov |
| Sirtuin Activity Assay | To measure the effect on sirtuin deacetylase activity. | Nicotinamide strongly inhibits SIRT2 activity. nih.govresearchgate.net |
| NAD+ Hydrolysis Assay | To measure the activity of enzymes that consume NAD+. | Methods like the etheno-NAD+ assay can be used to measure NADase activity in real time. nih.gov |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the compound's efficacy in a living organism, providing insights into its potential therapeutic effects and physiological responses.
Animal models that mimic human diseases are crucial for testing the therapeutic potential of new compounds.
Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis (MS), an autoimmune disease of the central nervous system. nih.govnih.govfrontiersin.org The model is induced in mice by immunization with myelin-derived proteins, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG), leading to inflammation, demyelination, and neurological deficits that parallel MS pathology. nih.govnih.govfrontiersin.org Studies have shown that treatment with nicotinamide adenine dinucleotide (NAD+), the metabolic product of nicotinamide, can alleviate the symptoms of EAE. nih.govnih.gov This suggests that compounds like this compound could be evaluated in the EAE model to assess their neuroprotective and anti-inflammatory properties. The involvement of IL-6, a key cytokine in autoimmunity and neuroinflammation, is also a significant factor in the pathogenesis of EAE. mdpi.com
IL-23-Induced Gene Expression: The interleukin-23 (IL-23)/IL-17 axis is pivotal in the pathogenesis of psoriasis, a chronic inflammatory skin disease. nih.govresearchgate.netnih.gov Intradermal injections of IL-23 in mice can induce a psoriasis-like skin phenotype, characterized by epidermal hyperplasia (thickening of the skin). researchgate.net This model is used to study the expression of genes involved in the inflammatory cascade and to test the efficacy of potential anti-psoriatic agents. nih.govresearchgate.net Given the role of nicotinamide in cellular energy and inflammatory responses, its derivatives could be tested in this model to determine their ability to modulate IL-23-mediated gene expression and skin inflammation. Psoriasis-like conditions can also be induced using agents like imiquimod, which also activates the IL-23/IL-17 axis. nih.gov
The structural features of this compound, particularly the trifluoromethyl group, are common in various agrochemicals, including insecticides. Therefore, its potential as an insecticide would be evaluated through mortality rate studies. These studies are designed to determine the concentration of the compound required to cause death in a target insect population over a specific period.
| Study Type | Model | Endpoint | Relevance |
| EAE | C57BL/6 mice immunized with MOG | Clinical score, weight loss, histological analysis of CNS inflammation and demyelination. nih.govfrontiersin.org | To assess potential therapeutic effects for multiple sclerosis. nih.gov |
| IL-23 Induced Skin Inflammation | Mice with intradermal IL-23 injections | Skin thickness, histological analysis, gene expression of inflammatory markers (e.g., IL-6, IL-17). researchgate.net | To evaluate anti-inflammatory effects relevant to psoriasis. nih.gov |
| Insecticidal Bioassay | Target insect species (e.g., Triatoma infestans, Musca domestica) | Mortality rate, knockdown effect, LC50 values. nih.govresearchgate.net | To determine efficacy as a potential insecticide. |
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Understanding the pharmacokinetic (PK) and ADME profiles of a compound is fundamental to drug development. These properties determine how the body processes the compound, which in turn influences its efficacy and potential for toxicity. nih.govnih.gov
Absorption: How the compound enters the bloodstream.
Distribution: Where the compound travels in the body.
Metabolism: How the body chemically modifies the compound. The liver is a primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. fujitsu.com
Excretion: How the body eliminates the compound and its metabolites.
The ADME profile is assessed through a combination of in vitro assays and in vivo studies in animal models. nih.govresearchgate.net In vitro ADME tests often include assays for metabolic stability using liver microsomes, plasma protein binding, and cell permeability. nih.gov
For this compound, specific experimental ADME data is limited. However, computational tools can predict some of these properties. For instance, the predicted XlogP, a measure of lipophilicity, can provide an early indication of its likely absorption and distribution characteristics. uni.lu
| ADME/PK Parameter | Description | Significance | Predicted Value for this compound |
| Absorption | The process by which a drug enters systemic circulation. | Determines bioavailability. Poor absorption can limit efficacy. nih.gov | N/A (Experimental data required) |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects where the drug exerts its effect. Plasma protein binding is a key factor. mdpi.com | N/A (Experimental data required) |
| Metabolism | The chemical conversion of drugs into more easily excreted compounds. | Influences the drug's half-life and can produce active or toxic metabolites. fujitsu.com | N/A (Experimental data required) |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the duration of action and potential for accumulation. researchgate.net | N/A (Experimental data required) |
| Lipophilicity (XlogP) | The affinity of a compound for a lipid environment compared to an aqueous one. | Influences solubility, absorption, membrane penetration, and distribution. nih.gov | 0.6 (Predicted) uni.lu |
Clearance and Half-Life Determination
The clearance of a drug is a measure of the rate at which it is removed from the body, while its half-life is the time it takes for the concentration of the drug in the body to be reduced by half. These parameters are crucial for determining dosing regimens.
Currently, there are no publicly available studies that have determined the in vivo clearance rates or the plasma half-life of this compound in any preclinical species.
Bioavailability and Permeability
Oral bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Permeability, the ability of a compound to pass through biological membranes, is a key determinant of its absorption.
Specific data on the oral bioavailability and intestinal permeability of this compound are not available in the current scientific literature.
Metabolic Stability and Metabolite Identification
Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, predict the extent to which a compound will be broken down by metabolic enzymes. Identifying the resulting metabolites is crucial for understanding the compound's potential for drug-drug interactions and for identifying any pharmacologically active or toxic byproducts.
No studies detailing the metabolic stability of this compound or identifying its metabolites have been found in the public domain.
Toxicology and Safety Assessments in Preclinical Development
A comprehensive toxicological assessment is required to identify potential adverse effects and to establish a safe dose range for first-in-human studies. This involves a battery of in vitro and in vivo tests.
Acute and Repeated Dose Toxicity Studies
Acute toxicity studies involve the administration of a single high dose of a compound to determine its immediate adverse effects and to identify the maximum tolerated dose. Repeated dose toxicity studies, conducted over longer periods, aim to characterize the toxicological profile of the compound upon chronic exposure.
There are no published acute or repeated dose toxicity studies for this compound in any animal models.
In Vitro Toxicology Assays (e.g., hERG, hCYPs)
In vitro toxicology assays are used to screen for potential liabilities early in the drug development process. The hERG assay assesses the risk of cardiac arrhythmia, while cytochrome P450 (CYP) inhibition assays evaluate the potential for drug-drug interactions.
Specific data from in vitro toxicology assays, such as hERG inhibition or CYP450 inhibition profiles for this compound, are not available.
Cytotoxicity Against Normal Cell Lines
Cytotoxicity assays are performed to evaluate the toxicity of a compound to normal, healthy cells. This is an important indicator of the compound's potential for causing off-target toxicity.
There is no publicly available data on the cytotoxic effects of this compound against normal cell lines.
Specific Organ Toxicity (e.g., hepatotoxicity, respiratory irritation)
With regard to respiratory effects, a safety data sheet for the closely related compound, 6-(Trifluoromethyl)nicotinic acid, indicates that it may cause respiratory irritation. nih.gov This suggests that compounds within this structural class have the potential to affect the respiratory system. Studies on nicotinamide, the parent compound, have shown that it can paradoxically worsen hypoxemia in ventilator-induced lung injury in mice, even while reducing neutrophil infiltration in the lungs. nih.gov Conversely, other research suggests nicotinamide may have a protective effect against acute lung injury caused by ischemia/reperfusion by inhibiting poly (ADP-ribose) polymerase (PARP) activity and inducible nitric oxide synthase (iNOS) expression. nih.gov
In terms of liver toxicity, high doses of the parent vitamin B3 forms, nicotinic acid and nicotinamide, have been associated with hepatotoxicity. nih.govnih.govclinicaltrials.gov Clinically apparent liver injury from niacin (nicotinic acid) is well-documented, particularly with sustained-release formulations and at high doses, and can range from mild, transient elevations in liver enzymes to severe hepatitis and liver failure. clinicaltrials.gov While nicotinamide is generally considered to have a better safety profile, cases of hepatotoxicity have been reported, especially at very high doses. nih.gov For instance, one report noted major hepatic injury in a patient taking 9 g/day of nicotinamide. nih.gov Preclinical studies in rats have also shown that nicotinamide can attenuate cyclophosphamide-induced hepatotoxicity by reducing oxidative stress and apoptosis, suggesting a complex, dose-dependent role in liver function. nih.gov The relevance of these findings to this compound specifically would require direct toxicological studies.
Summary of Organ Toxicity Data for Related Compounds
| Compound | Organ System | Observed Effect | Source |
|---|---|---|---|
| 6-(Trifluoromethyl)nicotinic acid | Respiratory | Potential for respiratory irritation. | nih.gov |
| Nicotinamide (Parent Compound) | Respiratory | Exacerbated hypoxemia in ventilator-induced lung injury (mice). | nih.gov |
| Nicotinamide (Parent Compound) | Respiratory | Protective effect in ischemia/reperfusion lung injury (rats). | nih.gov |
| Nicotinic Acid / Niacin (Parent Compound) | Hepatic | Hepatotoxicity, especially with sustained-release forms and high doses. | nih.gov |
| Nicotinamide (Parent Compound) | Hepatic | Hepatotoxicity reported at very high doses (e.g., 9 g/day). | nih.gov |
| Nicotinamide (Parent Compound) | Hepatic | Attenuated drug-induced hepatotoxicity in rats. | nih.gov |
Clinical Trial Progress for Derivatives
While clinical trial data for this compound itself is not publicly available, research has progressed on derivatives that incorporate a trifluoromethyl-substituted pyridine (B92270) carboxamide core. One notable example is the development of selective RAF inhibitors for cancers with RAS mutations.
A key derivative that has advanced to clinical trials is N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, also known as LXH254. nih.gov This compound is technically a derivative of isonicotinamide (B137802) (the pyridine-4-carboxamide isomer) but shares the trifluoromethylpyridine carboxamide chemical scaffold.
The discovery of LXH254 was part of a focused effort to develop a selective B/C RAF inhibitor with good drug-like properties. nih.gov An earlier tool compound in the series was found to be potent and selective but was hampered by high human intrinsic clearance, preventing its further development. nih.gov Through structure-based design, researchers introduced modifications that led to the discovery of LXH254. This compound demonstrated excellent properties in preclinical evaluations, including potency, selectivity, and tolerability, which supported its advancement into toxicology studies and subsequent Phase 1 clinical trials. nih.gov The progression of LXH254 into the clinic marks a significant step for this class of trifluoromethyl-substituted pyridine amide derivatives. nih.gov
Future Directions and Research Gaps
Exploration of New Therapeutic Targets
The structural backbone of 6-(trifluoromethyl)nicotinamide, a nicotinamide (B372718) derivative, suggests its potential interaction with a variety of biological targets. Nicotinamides are integral to cellular metabolism, primarily as components of the coenzymes NAD+ and NADP+, which are vital for redox reactions. ontosight.ai The introduction of a trifluoromethyl group can enhance properties like lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with novel therapeutic targets. ontosight.ai
Future research is poised to investigate the therapeutic potential of this compound derivatives in several key areas:
Oncology: Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway and is overexpressed in many cancers. nih.govnih.gov Developing inhibitors of NAMPT is a promising strategy for cancer therapy. nih.govnih.gov The structural similarities of this compound to nicotinamide make its derivatives prime candidates for the development of novel NAMPT inhibitors.
Neurodegenerative Diseases: NAD+ metabolism is increasingly implicated in neuroprotection. nih.gov Research into NAD+ precursors like nicotinamide riboside (NR) is ongoing for conditions such as Long COVID, with a focus on improving mitochondrial function and addressing neurological symptoms. nih.govclinicaltrials.gov This opens avenues for exploring this compound derivatives in the context of neurodegenerative disorders.
Inflammatory and Metabolic Diseases: Nicotinamide and its precursors have demonstrated anti-inflammatory properties. nih.gov Given that derivatives of nicotinamide are being investigated for their role in metabolic regulation, future studies could focus on the potential of this compound compounds in treating inflammatory and metabolic conditions. nih.gov
Infectious Diseases: A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been identified as dual inhibitors of HIV-1 reverse transcriptase (RT), specifically targeting its ribonuclease H (RNase H) function. mdpi.com This highlights the potential for designing novel antiviral agents based on the this compound scaffold. mdpi.com
Development of Novel Synthetic Routes
Efficient and versatile synthetic methods are crucial for the exploration and development of new this compound derivatives. Current research focuses on creating more streamlined and cost-effective synthetic pathways.
One established method for synthesizing the precursor, 6-(trifluoromethyl)nicotinic acid, involves the dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid using a palladium on carbon (Pd/C) catalyst in the presence of triethylamine (B128534) and hydrogen. chemicalbook.com Another route utilizes the condensation of methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. chemicalbook.com
Future research in this area will likely concentrate on:
Microwave-assisted synthesis: This technology can significantly reduce reaction times and improve yields for the synthesis of nicotinonitrile derivatives, which are precursors to nicotinamides. researchgate.net
One-pot synthesis: Developing multi-component, one-pot reactions can streamline the synthesis process, making it more efficient and environmentally friendly. researchgate.net
Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the production of fine chemicals like this compound and its intermediates.
Advanced SAR Studies and Rational Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, advanced SAR studies will be instrumental in designing more potent and selective compounds.
Key areas for future SAR exploration include:
Modifications of the Nicotinamide Core: Investigating the impact of different substituents on the pyridine (B92270) ring will be crucial. For instance, in the context of HIV-1 RT inhibitors, the nature of the amino group at the 2-position and the amide functionality at the 3-position significantly influences activity. mdpi.com
Computational Modeling and Rational Design: Utilizing computational tools for molecular docking and simulations can predict the binding of this compound derivatives to their target proteins. This rational design approach can guide the synthesis of more effective and targeted drug candidates, as demonstrated in the development of androgen receptor antagonists. nih.gov
Comprehensive Clinical Development
While many derivatives of this compound are still in the preclinical stages of research, the broader class of nicotinamide-related compounds is undergoing extensive clinical evaluation for various indications.
| Compound/Class | Therapeutic Area | Status | Key Findings/Goals |
| Nicotinamide and Pyruvate | Glaucoma | Recruiting | To evaluate if the combination therapy can protect against vision loss in open-angle glaucoma. clinconnect.io |
| Nicotinamide Riboside (NR) | Long COVID | Recruiting | To determine if NR supplementation improves health-related quality of life in individuals with Long COVID. clinicaltrials.gov |
| NAMPT Inhibitors | Oncology | Clinical Trials | First-generation inhibitors showed dose-limiting toxicities, leading to the development of strategies like antibody-drug conjugates to improve efficacy and reduce side effects. nih.gov |
| (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333) | Migraine | Clinical Trials | A potent and selective TRPM8 antagonist developed for the treatment of migraine. nih.gov |
Future clinical development of this compound derivatives will necessitate a thorough evaluation of their pharmacokinetic and pharmacodynamic profiles in humans. The insights gained from ongoing clinical trials with related nicotinamide compounds will be invaluable in designing robust clinical studies for this specific class of molecules.
Application in Emerging Fields of Chemistry and Biology
The unique properties of the this compound scaffold lend themselves to exploration in emerging scientific disciplines.
Chemical Biology: Fluorinated nicotinamide analogues can serve as powerful tools for probing biological systems. The fluorine atom can be used as a reporter for NMR studies to investigate protein-ligand interactions and cellular uptake.
Materials Science: Pyridine-containing compounds are known to form coordination complexes with various metals. The electron-withdrawing nature of the trifluoromethyl group could influence the electronic properties of such complexes, potentially leading to new materials with interesting catalytic or photophysical properties.
Agrochemicals: Nicotinic acid derivatives have been successfully developed as insecticides. chemicalbook.com The trifluoromethyl group often enhances the biological activity of agrochemicals, suggesting a potential application for this compound derivatives in this sector.
Q & A
Basic: What are the primary synthetic routes for 6-(Trifluoromethyl)nicotinamide, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation reactions. For example, using malonamide with 4-butoxy-1,1,1-trifluoro-3-buten-2-one yields the product (~59% yield) . Alternative routes employ 1-ethoxy-3-trifluoromethyl-1,3-butadiene , but yields vary based on solvent polarity, temperature, and catalyst selection. Optimization of stoichiometry (e.g., excess trifluoromethyl-containing reactants) and purification via column chromatography or recrystallization is critical to mitigate byproducts .
Basic: What analytical techniques are recommended for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) with mobile phases like acetonitrile/water (0.1% formic acid) provides retention time data (e.g., 1.25–1.38 minutes under SMD-TFA05 conditions) . Liquid Chromatography-Mass Spectrometry (LCMS) confirms molecular ions (e.g., m/z 366 [M+H]+) . NMR spectroscopy (¹H/¹³C) resolves structural features, such as the trifluoromethyl group’s deshielding effects on adjacent protons .
Basic: How should this compound be stored to ensure stability?
Store at 0–6°C in sealed, dry containers to prevent hydrolysis or decomposition. Avoid exposure to moisture and strong acids/bases, as the trifluoromethyl group may undergo defluorination under harsh conditions . Purity (>95%) is maintained using inert atmospheres (e.g., nitrogen) during long-term storage .
Advanced: What biological targets or pathways are associated with this compound derivatives?
Derivatives like flonicamid (containing a trifluoromethylpyridine core) target insect neuropeptide receptors, disrupting feeding behavior in aphids . In medicinal chemistry, analogs such as HMN-176 modulate NAD-dependent enzymes, impacting cellular metabolism and energy pathways . Structure-activity relationship (SAR) studies prioritize substituents at the pyridine ring’s 2- and 6-positions for binding affinity .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of trifluoromethylated nicotinamides?
Systematic substitution of the pyridine ring (e.g., electron-withdrawing groups at the 6-position) enhances metabolic stability and target engagement. Fluorine’s inductive effects reduce basicity of adjacent amines, improving membrane permeability . Computational docking (e.g., Protein Data Bank analyses) identifies steric and electronic interactions between the trifluoromethyl group and hydrophobic protein pockets .
Advanced: What challenges arise in analytical method development for trifluoromethylated compounds?
Matrix interference in LCMS (e.g., adduct formation with formic acid) requires mobile phase optimization . Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) addresses signal splitting caused by fluorine’s spin-½ nucleus . Method validation should include robustness testing across pH and temperature gradients .
Advanced: How can synthetic impurities in this compound be minimized?
Common impurities include unreacted malonamide and trifluoromethyl ketone intermediates . Purification via HPLC (C18 columns) or azeotropic distillation removes hydrophilic byproducts . Reaction monitoring with thin-layer chromatography (TLC) ensures completion before workup. Yield improvements (e.g., 59% to >70%) are achievable using catalytic bases like DBU .
Advanced: What role does the trifluoromethyl group play in pharmacokinetic properties?
The CF₃ group enhances metabolic stability by resisting cytochrome P450 oxidation. Its hydrophobicity improves logP values, facilitating blood-brain barrier penetration in neuroactive compounds . However, excessive lipophilicity may reduce aqueous solubility, necessitating prodrug strategies (e.g., esterification) .
Advanced: How are regiochemical byproducts addressed during synthesis?
Competing pathways may yield 4-trifluoromethyl isomers or hydroxylated derivatives . Regioselectivity is controlled via microwave-assisted synthesis (shorter reaction times) or Lewis acid catalysts (e.g., ZnCl₂) to favor 6-substitution . Post-synthetic HPLC-UV tracking identifies and quantifies byproducts for iterative process refinement .
Advanced: How do this compound analogs compare to other fluorinated pyridine derivatives?
Compared to 6-(trifluoromethoxy)nicotinic acid (CAS 940895-85-2), the nicotinamide moiety enhances hydrogen-bonding with enzymes like NAD+ kinases. 6-Trifluoromethylquinoline-3-carboxylic acid (CAS 71082-45-6) exhibits broader antimicrobial activity but lower solubility, highlighting trade-offs in fluorinated drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
